Cas no 866729-85-3 (2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide)

2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide structure
866729-85-3 structure
Product Name:2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide
CAS No:866729-85-3
MF:C27H22FN3O2S
MW:471.54588842392
CID:6098791
PubChem ID:2136993
Update Time:2025-07-16

2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide
    • 2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
    • Acetamide, 2-[[2-(4-fluorophenyl)-7-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl]thio]-N-(3-methylphenyl)-
    • AKOS001843510
    • 2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
    • 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
    • F1604-0632
    • 866729-85-3
    • Inchi: 1S/C27H22FN3O2S/c1-16-4-3-5-21(13-16)29-24(32)15-34-27-22-14-19-12-17(2)6-11-23(19)33-26(22)30-25(31-27)18-7-9-20(28)10-8-18/h3-13H,14-15H2,1-2H3,(H,29,32)
    • InChI Key: XMCNCRDTTXJXQE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)CSC1N=C(C2=CC=C(F)C=C2)N=C2OC3=CC=C(C)C=C3CC2=1

Computed Properties

  • Exact Mass: 471.14167629g/mol
  • Monoisotopic Mass: 471.14167629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 605.2±55.0 °C(Predicted)
  • pka: 12.73±0.70(Predicted)

2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide Pricemore >>

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Additional information on 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide

Professional Introduction to Compound with CAS No. 866729-85-3 and Product Name: 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide

Compound with the CAS number 866729-85-3 and the product name 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a combination of chromeno[2,3-d]pyrimidine and sulfanyl functional groups, makes it a promising candidate for further investigation in drug discovery and development.

The chromeno[2,3-d]pyrimidine core is a fused bicyclic system consisting of a chromene ring connected to a pyrimidine ring. This structural motif has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The presence of the 4-fluorophenyl group at the 2-position of the chromeno[2,3-d]pyrimidine ring enhances the molecule's lipophilicity and binding affinity, which are critical factors in drug design. Additionally, the 7-methyl substituent at the pyrimidine ring contributes to the molecule's stability and solubility, making it more suitable for biological studies.

The sulfanyl group at the 4-position of the chromeno[2,3-d]pyrimidine ring is another key feature that influences the compound's biological activity. Sulfanyl groups are known to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these functional groups in 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide suggests that it may possess multiple modes of action, which could be beneficial in treating complex diseases.

The N-(3-methylphenyl)acetamide moiety at the terminal position of the molecule further contributes to its pharmacological profile. Acetamide derivatives are well-known for their role as bioisosteres in drug design, often used to improve metabolic stability and binding affinity. The 3-methylphenyl group enhances the molecule's hydrophobicity, which can be advantageous for membrane permeability and target interaction. This part of the structure may also contribute to the compound's selectivity by interacting with specific residues in biological targets.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in developing new therapeutic agents. The chromeno[2,3-d]pyrimidine scaffold has been particularly studied for its potential in treating neurological disorders, cancer, and infectious diseases. For instance, studies have shown that derivatives of this scaffold can inhibit kinases and other enzymes involved in disease pathways. The fluorine atom in 4-fluorophenyl is known to enhance binding affinity by increasing metabolic stability and reducing susceptibility to enzymatic degradation.

The sulfanyl group in 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide has been implicated in various biological processes. Sulfanyl-containing compounds have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, they have shown promise in anticancer research by interfering with signal transduction pathways involved in cell proliferation and survival.

The acetamide moiety has also been studied for its potential in drug development. Acetamide derivatives have been found to enhance drug bioavailability by improving solubility and permeability across biological membranes. Furthermore, they can act as pharmacophores that interact with specific binding sites on biological targets, leading to therapeutic effects.

In conclusion, 2-{2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(3-methylphenyl)acetamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive compound for developing new drugs targeting various diseases. Future studies should focus on elucidating its mechanism of action and evaluating its efficacy in preclinical models.

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